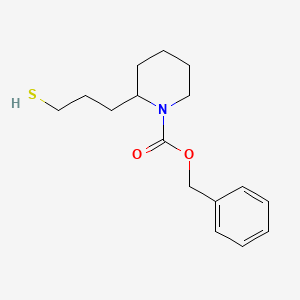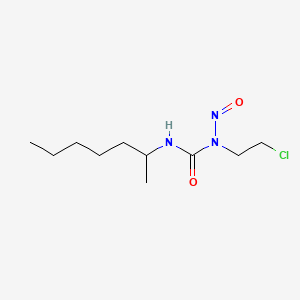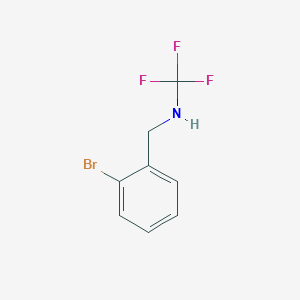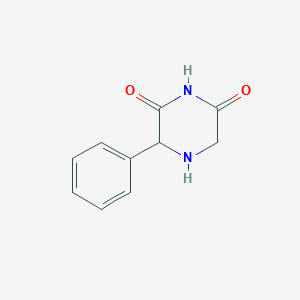![molecular formula C7H7N3O B13956953 2-[(1E)-Triaz-1-en-1-yl]benzaldehyde CAS No. 91037-98-8](/img/structure/B13956953.png)
2-[(1E)-Triaz-1-en-1-yl]benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzaldehyde, 2-(1-triazenyl)-: is an organic compound that features a benzaldehyde moiety substituted with a triazenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of benzaldehyde, 2-(1-triazenyl)- typically involves the introduction of a triazenyl group to the benzaldehyde structure. One common method is the reaction of benzaldehyde with diazonium salts under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pH conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of benzaldehyde, 2-(1-triazenyl)- may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions: Benzaldehyde, 2-(1-triazenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the triazenyl group to amines.
Substitution: The triazenyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce amines .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, benzaldehyde, 2-(1-triazenyl)- is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: The compound has been studied for its potential biological activities, including antifungal and antibacterial properties. It may also serve as a precursor for the synthesis of pharmaceuticals and other bioactive compounds .
Industry: In industry, benzaldehyde, 2-(1-triazenyl)- is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments .
Mecanismo De Acción
The mechanism by which benzaldehyde, 2-(1-triazenyl)- exerts its effects involves the interaction of the triazenyl group with various molecular targets. For example, in antifungal applications, the compound disrupts cellular antioxidation systems, leading to oxidative stress and cell death. This involves targeting enzymes such as superoxide dismutases and glutathione reductase .
Comparación Con Compuestos Similares
Benzaldehyde: The parent compound, which lacks the triazenyl group.
2-Fluorobenzaldehyde: A similar compound with a fluorine substituent instead of the triazenyl group.
3-Fluorobenzaldehyde: Another fluorinated derivative with similar reactivity to benzaldehyde.
Uniqueness: Benzaldehyde, 2-(1-triazenyl)- is unique due to the presence of the triazenyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where such properties are desired .
Propiedades
Número CAS |
91037-98-8 |
|---|---|
Fórmula molecular |
C7H7N3O |
Peso molecular |
149.15 g/mol |
Nombre IUPAC |
2-(aminodiazenyl)benzaldehyde |
InChI |
InChI=1S/C7H7N3O/c8-10-9-7-4-2-1-3-6(7)5-11/h1-5H,(H2,8,9) |
Clave InChI |
APZZMABBWTWSRF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C=O)N=NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


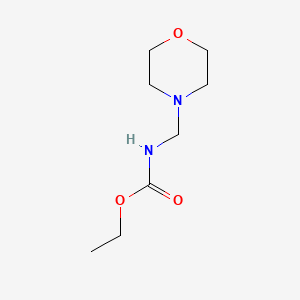
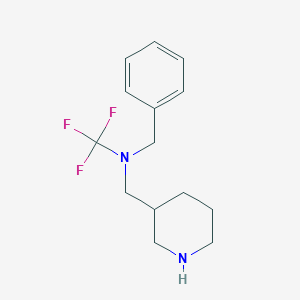
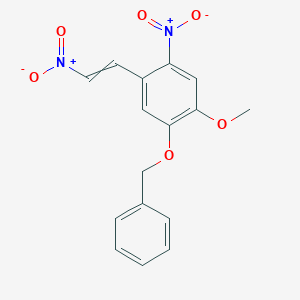
![5-ethyl-1-fluoro-7H-cyclopenta[c]pyridine](/img/structure/B13956880.png)
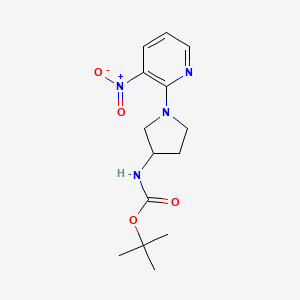
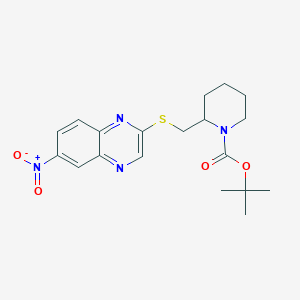
![carbamic acid;N-[2-[4-(ethylsulfamoyl)phenyl]ethyl]-5-methylpyrazine-2-carboxamide](/img/structure/B13956887.png)
![2-(3,4-difluorophenyl)-N-[7-fluoro-2-(isopropyl-methyl-amino)-4-oxo-4H-quinazolin-3-yl]acetamide](/img/structure/B13956900.png)
![2-(8-Benzyl-2,8-diazaspiro[4.5]decan-2-yl)ethanol](/img/structure/B13956904.png)
